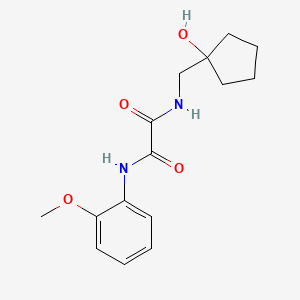

N-(2-iodophenyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-iodophenyl)-2,2-diphenylacetamide, also known as iododipamide, is a radiopaque contrast agent used in medical imaging procedures such as X-rays, CT scans, and angiography. It was first synthesized in the 1950s and has been used clinically for over 60 years. The purpose of

Scientific Research Applications

Synthesis and Applications

Synthesis and Antimicrobial Activity N-(2-iodophenyl)-2,2-diphenylacetamide derivatives have been synthesized and explored for their antimicrobial properties. In a study, novel derivatives of 2-hydrazinyl-N-N, diphenyl acetamide were synthesized and displayed significant antimicrobial and antifungal activity. Some compounds like 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide showed promising results, suggesting the potential for developing potent antimicrobial and antifungal compounds (Kumar & Mishra, 2015).

Docking Studies and Analgesic Activity A study conducted docking studies on 2-chloro-N,N-diphenylacetamide derivatives on COX-1 and COX-2 enzymes and evaluated their analgesic activity. The compound AKM-2 showed significant analgesic response and potential as a lead compound for analgesic agents due to its docking properties and biological activity (Kumar, Kumar, & Mishra, 2019).

Cannabinoid CB1 Receptor Ligands In research exploring the medicinal chemistry aspect, novel N-(3,3-diphenyl)propyl-2,2-diphenylacetamide derivatives were synthesized and tested as ligands for cannabinoid CB1 and CB2 receptors. One compound, in particular, exhibited high affinity and selectivity for CB1 receptors, indicating potential for therapeutic applications targeting these receptors (Urbani et al., 2008).

Anticonvulsant Activity A study on the design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives highlighted their anticonvulsant activity. Some of the synthesized compounds showed higher potency than the standard drugs in seizure tests, indicating their potential in treating convulsive disorders (Nikalje, Ghodke, & Girbane, 2012).

Electrochemical Oxidation of Amides The electrochemical oxidation of N-aryl-2,2-diphenylacetamides was studied, and it was found that the nature of substituent attached to the aryl group significantly influences the type of bond-cleavage and the resulting products. This study aids in understanding the chemical behavior and potential applications of these compounds in various synthetic processes (Golub & Becker, 2012).

Mechanism of Action

Target of Action

N-(2-iodophenyl)-2,2-diphenylacetamide is a complex compound with a unique structure. It’s known that similar compounds interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes in their function . This interaction can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

This compound likely affects multiple biochemical pathways. Similar compounds have been shown to influence a variety of pathways, leading to a range of biological effects .

Pharmacokinetics

Similar compounds have been shown to have a variety of adme properties, which can impact their bioavailability .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These factors can include temperature, pH, and the presence of other compounds .

properties

IUPAC Name |

N-(2-iodophenyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16INO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLOBIDHSSEYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)